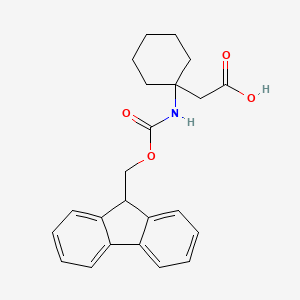

Fmoc-1-amino-cyclohexane acetic acid

Description

Significance of Conformationally Constrained Amino Acids in Peptide Science

The incorporation of conformationally constrained amino acids into peptide chains is a powerful strategy in medicinal chemistry and drug design. nih.govlifechemicals.com Natural peptides often suffer from limitations as therapeutic agents due to their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their targets. nih.govbiosynth.com By introducing rigid structural elements, such as the cyclohexane (B81311) ring found in Fmoc-1-amino-cyclohexane acetic acid, chemists can lock the peptide backbone into a more defined and biologically active conformation. enamine.net

This structural pre-organization reduces the entropic penalty associated with binding to a receptor, often resulting in increased potency and selectivity. biosynth.com Constrained peptides can mimic the secondary structures of natural proteins, such as α-helices and β-turns, which are frequently involved in critical protein-protein interactions (PPIs). lifechemicals.comnih.gov The ability to stabilize these structures makes constrained amino acids invaluable for designing peptidomimetics that can modulate these often-challenging therapeutic targets. nih.govingentaconnect.com Consequently, these modified peptides exhibit improved pharmacokinetic properties, including enhanced resistance to enzymatic degradation, which is a significant hurdle in the development of peptide-based drugs. nih.gov

Historical Context of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970 marked a significant milestone in peptide synthesis. altabioscience.comnih.gov While initially developed for solution-phase synthesis, its true impact was realized in the late 1970s with its adaptation to solid-phase peptide synthesis (SPPS). nih.govlgcstandards.com This approach, often called the Fmoc/tBu strategy, became widely adopted in the 1990s and is now the predominant method for peptide synthesis. altabioscience.compeptide.com

The success of Fmoc chemistry lies in its mild reaction conditions. altabioscience.com Unlike the older tert-butyloxycarbonyl (Boc) strategy, which requires repeated use of strong acids like trifluoroacetic acid for deprotection, the Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comcreative-peptides.comwikipedia.org This orthogonality ensures that acid-labile side-chain protecting groups and the peptide's linkage to the resin remain intact during the iterative cycle of amino acid addition. nih.gov This mildness is particularly advantageous for the synthesis of complex, modified peptides, such as those containing phosphorylated or glycosylated residues, which would not be stable under the harsh conditions of Boc chemistry. nih.gov

A key practical advantage of the Fmoc group is its strong UV absorbance, which allows for real-time spectrophotometric monitoring of the deprotection and coupling steps, enabling better process control and optimization. altabioscience.compublish.csiro.au The widespread availability of high-purity, inexpensive Fmoc-protected amino acids has further solidified its status as an indispensable tool in both academic research and industrial peptide manufacturing. altabioscience.comnih.gov

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Stronger Acid-labile or requires HF |

| Final Cleavage | Mild Acid (e.g., TFA) | Strong Acid (e.g., HF, TFMSA) |

| Compatibility | Good for sensitive modifications (phosphorylation, glycosylation) | Can degrade sensitive modifications |

| Monitoring | UV spectrophotometry of fulvene (B1219640) byproduct | Quantitative ninhydrin (B49086) test |

Overview of Research Frontiers for this compound

This compound is a specialized building block that leverages the benefits of both conformational constraint and Fmoc chemistry. chemimpex.com Its primary application is in the synthesis of peptides and peptidomimetics where specific structural rigidity is desired. chemimpex.comchemimpex.com The cyclohexane moiety enhances the compound's stability and solubility and serves to restrict the conformational freedom of the peptide backbone into which it is incorporated. chemimpex.com

This compound is utilized in several key research areas:

Peptide Synthesis and Drug Development : It serves as a crucial component in the solid-phase synthesis of novel peptide sequences. chemimpex.com By introducing the cyclohexane constraint, researchers can systematically study structure-activity relationships (SAR) to optimize the bioactivity, stability, and receptor selectivity of therapeutic peptides. chemimpex.com It is particularly valuable in the design of compounds targeting protein-protein interactions. chemimpex.com

Bioconjugation : The unique structure is also employed in bioconjugation techniques, where peptides are linked to other molecules or surfaces to create targeted drug delivery systems or diagnostic tools. chemimpex.com

Development of Peptidomimetics : Researchers use this amino acid to create non-natural peptide analogs (peptidomimetics) with improved drug-like properties, such as enhanced stability against proteases and better bioavailability. The synthesis of short antimicrobial peptidomimetics using unnatural amino acids is an active area of research to combat antibiotic resistance. nih.govnih.gov

The specific properties of this compound make it a versatile tool for chemists aiming to create complex and potent bioactive molecules. chemimpex.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 282524-98-5 |

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.45 g/mol |

| Appearance | White powder |

| Primary Application | Peptide Synthesis |

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDVWHRZVURNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589216 | |

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-98-5 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Fmoc 1 Amino Cyclohexane Acetic Acid

Strategies for the Preparation of Fmoc-1-amino-cyclohexane acetic acid

The preparation of this compound involves the synthesis of the core amino acid, (1-aminocyclohexyl)acetic acid, followed by the protection of the amino group with the Fmoc moiety.

The de novo synthesis of the parent amino acid, (1-aminocyclohexyl)acetic acid, is not extensively detailed in academic literature but can be conceived through established organic chemistry reactions. One plausible route begins with the hydrogenation of an aromatic precursor. For instance, 4-nitrophenylacetic acid can be hydrogenated under pressure using catalysts like Raney Nickel or Palladium on carbon (Pd/C). google.com This process reduces both the nitro group to an amine and the aromatic ring to a cyclohexane (B81311) ring simultaneously, yielding a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid. google.com

Another potential, more direct approach to the 1-amino-1-substituted structure would involve a variation of the Strecker synthesis or the Bucherer-Bergs reaction starting from cyclohexanone. However, these methods would yield an α-amino acid (1-aminocyclohexanecarboxylic acid) rather than the desired β-amino acid analogue. A more appropriate strategy would be the addition of a functionalized one-carbon unit to cyclohexanone, followed by transformation into the amino acid.

Once the core (1-aminocyclohexyl)acetic acid is obtained, the final step is the introduction of the Fmoc protecting group. This is typically achieved by reacting the amino acid with an Fmoc-reagent like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. nih.gov

This compound is achiral. However, if substituents were present on the cyclohexane ring, creating stereocenters, a stereoselective synthesis would be necessary to isolate specific enantiomeric or diastereomeric forms. While specific methods for this exact compound are not detailed in readily available literature, general strategies for achieving stereoselectivity in similar syntheses can be applied:

Asymmetric Hydrogenation: If starting from a substituted aromatic precursor, chiral catalysts (e.g., those based on rhodium or ruthenium with chiral ligands) could be employed during the hydrogenation step to favor the formation of one stereoisomer over another. google.com

Chiral Auxiliaries: A chiral auxiliary could be attached to a synthetic intermediate to direct subsequent reactions in a stereoselective manner before being cleaved.

Enzymatic Resolution: A racemic mixture of the final amino acid or a key intermediate could be subjected to enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

The development of such stereoselective routes is crucial for creating structurally defined peptides for pharmacological and biochemical studies. beilstein-journals.org

The final Fmoc-protection step is critical for the utility of the amino acid in peptide synthesis. Optimizing this reaction is key to achieving high yields and purity, preventing the formation of byproducts. The compound's sterically hindered nature can make this step challenging. numberanalytics.com Careful optimization of reaction parameters is essential to minimize side reactions and improve yields. numberanalytics.com

Key parameters for optimization include the choice of base, solvent, and temperature. The base is required to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc reagent, but overly harsh basic conditions can lead to premature deprotection or other side reactions. numberanalytics.com

Table 1: Parameters for Optimization of the Fmoc-Protection Reaction

| Parameter | Considerations | Potential Issues | Optimization Strategy |

|---|---|---|---|

| Base | A non-nucleophilic organic base like DIEA (N,N-Diisopropylethylamine) or a milder inorganic base like sodium bicarbonate is typically used. | Strong bases can cause side reactions. Excess base can complicate purification. | Screen various bases (e.g., DIEA, NMM, NaHCO₃, Na₂CO₃) and equivalents to find the optimal balance between reaction rate and byproduct formation. |

| Solvent | Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or aqueous-organic mixtures (e.g., dioxane/water) are common. | Solvent must dissolve both the amino acid and the Fmoc reagent. Polarity can influence reaction rate. | Test different solvent systems to ensure complete dissolution and maximize reaction efficiency. |

| Temperature | Reactions are often run at room temperature or cooled to 0 °C to control reactivity. | Higher temperatures can accelerate the reaction but may increase side product formation. | Run the reaction at different temperatures (0 °C, RT) to determine the best conditions for clean conversion. |

| Fmoc Reagent | Fmoc-OSu is common, but Fmoc-Cl or other activated forms can be used. | Reagent stability and reactivity vary. Impurities in the reagent can be incorporated into the product. | Use high-purity Fmoc reagent. Compare Fmoc-OSu vs. Fmoc-Cl for efficiency with the specific substrate. |

In the broader context of using the final product in SPPS, optimization also extends to the Fmoc-removal step. For sterically hindered or aggregation-prone sequences, standard 20% piperidine (B6355638) in DMF can lead to side reactions like diketopiperazine formation. acs.org Alternative deblocking solutions, such as 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with 5% piperazine (B1678402) in NMP (N-methyl-2-pyrrolidone), have been shown to suppress these side reactions. acs.org

Derivatization and Functionalization of the Cyclohexane Moiety

Modifying the cyclohexane ring allows for the introduction of new chemical properties, which can be used to create peptide-based tools, probes, or therapeutics with enhanced functions.

Introducing functional groups onto the saturated cyclohexane ring of this compound after its synthesis is chemically challenging due to the unreactive nature of C-H bonds. Therefore, a more common and effective strategy is to incorporate these functional groups during the de novo synthesis of the monomer itself.

For example, synthesis could begin with a pre-functionalized starting material, such as 4-hydroxycyclohexanone (B83380) or 4-ketocyclohexanecarboxylic acid. These functionalities (hydroxyl, keto) could then be carried through the synthetic sequence or be used as handles for further modification. Research on polyhydroxylated cyclohexane β-amino acids derived from (-)-shikimic acid demonstrates this "functionalized monomer" approach, where hydroxyl groups are present on the ring before incorporation into a peptide chain. nih.gov This strategy opens opportunities for designing foldamers with polar substituents oriented at specific positions. nih.gov

Post-synthetic modification refers to the chemical alteration of the amino acid residue after it has been incorporated into a peptide chain. As with the monomer, direct functionalization of the unactivated C-H bonds on the cyclohexane ring is difficult and not a common strategy.

Most post-synthetic modifications target more reactive functional groups. peptide.com If the cyclohexane monomer were synthesized to include a "masked" functional group (e.g., a protected hydroxyl or amino group), this group could be deprotected after peptide synthesis and then specifically modified. nih.gov For instance, a hydroxyl group on the cyclohexane ring could be phosphorylated, and an amino group could be acylated or biotinylated. peptide.com

Another strategy involves using linkers. For example, a functional group on the cyclohexane ring could be conjugated to another molecule, such as a cyclodextrin, using a bifunctional linker like Sulfo-SMCC, which connects amine and thiol groups. mdpi.com This approach, however, attaches larger moieties rather than introducing small functional groups onto the ring itself.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| (1-aminocyclohexyl)acetic acid | - |

| 4-nitrophenylacetic acid | - |

| 4-aminocyclohexyl acetic acid | - |

| 1-aminocyclohexanecarboxylic acid | - |

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl |

| Fmoc-N-hydroxysuccinimide ester | Fmoc-OSu |

| N,N-Diisopropylethylamine | DIEA |

| N-methylmorpholine | NMM |

| Sodium Bicarbonate | NaHCO₃ |

| Sodium Carbonate | Na₂CO₃ |

| Dichloromethane | DCM |

| Dimethylformamide | DMF |

| N-methyl-2-pyrrolidone | NMP |

| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU |

| (-)-shikimic acid | - |

| 4-hydroxycyclohexanone | - |

| 4-ketocyclohexanecarboxylic acid | - |

Orthogonal Protecting Group Chemistry in this compound Synthesis

The strategic use of protecting groups is fundamental to modern peptide synthesis, preventing undesirable side reactions and ensuring the formation of the correct peptide sequence. nih.govlifetein.com Orthogonal protection schemes are paramount, allowing for the selective removal of one type of protecting group in the presence of others under distinct chemical conditions. biosynth.comiris-biotech.depeptide.com In syntheses incorporating this compound, the most prevalent strategy is the Fmoc/tBu (tert-butyl) approach. peptide.com This methodology relies on the base-lability of the N-alpha-Fmoc group and the acid-lability of side-chain protecting groups, a classic example of an orthogonal system. peptide.comaltabioscience.com

Selection and Removal of N-Alpha Protecting Groups

While Fmoc is the defining N-alpha protecting group for the title compound, complex synthetic strategies, such as the synthesis of branched or cyclic peptides, may require the use of additional, mutually orthogonal N-alpha protecting groups on other amino acids within the same molecule. nih.gov The selection of these groups is dictated by their stability and the specific conditions required for their removal, which must not affect the Fmoc group or other protecting groups present. biosynth.com

Several N-alpha protecting groups are employed in peptide chemistry, each with distinct cleavage conditions.

tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of an alternative major strategy for solid-phase peptide synthesis (SPPS). creative-peptides.com It is labile under acidic conditions, typically being removed with trifluoroacetic acid (TFA). creative-peptides.compeptide.com Because the Fmoc group is stable to acid, the Boc and Fmoc groups are orthogonal to each other, allowing for selective deprotection when both are present in a complex peptide architecture. altabioscience.com

Benzyloxycarbonyl (Z or Cbz): One of the earliest-developed amino protecting groups, the Z group is stable to the mild basic conditions used for Fmoc removal and the acidic conditions for Boc removal. creative-peptides.com It is typically cleaved under reductive conditions, such as catalytic hydrogenolysis (H₂/Pd), or with strong acids like HBr in acetic acid. creative-peptides.com

Allyloxycarbonyl (Alloc): The Alloc group provides an additional layer of orthogonality. It is stable to both the basic conditions used to remove Fmoc and the acidic conditions used for tBu and Boc cleavage. acs.org The Alloc group is selectively removed using palladium(0) catalysts, often in the presence of a scavenger. acs.org

Trifluoroacetyl (Tfa): The Tfa group is removed under mild basic conditions, such as with piperidine or sodium hydroxide. creative-peptides.com However, its use is limited due to the risk of racemization during amino acid activation. creative-peptides.com

The following table summarizes the removal conditions for common N-alpha protecting groups.

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-50% Piperidine in DMF | Stable to acid |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Stable to mild base and hydrogenolysis |

| Benzyloxycarbonyl | Z or Cbz | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Stable to mild acid and base |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Stable to acid and base |

This table presents a summary of common N-alpha protecting groups and their standard cleavage conditions.

Side-Chain Protection Strategies for Carboxylic Acid Functionality

When synthesizing peptides that include this compound alongside amino acids with carboxylic acid side chains, such as Aspartic Acid (Asp) and Glutamic Acid (Glu), the protection of these side-chain functionalities is mandatory to prevent side reactions. nih.govstackexchange.com In the context of the Fmoc/tBu strategy, side-chain protecting groups must be stable to the repeated basic treatments required for N-alpha-Fmoc removal but easily cleaved at the final deprotection stage. altabioscience.com

The most common strategy involves protecting the carboxylic acid side chains as esters that are labile to strong acids.

tert-Butyl (tBu) Ester: The tert-butyl ester is the most widely used protecting group for the side chains of Asp and Glu in Fmoc-based SPPS. creative-peptides.comstackexchange.com It offers excellent stability towards the piperidine solution used for Fmoc deprotection. iris-biotech.de The tBu group is efficiently removed during the final cleavage step from the resin, which is typically performed with a high concentration of TFA, often in the presence of scavengers to trap the reactive tert-butyl cations generated. iris-biotech.desigmaaldrich.com

Benzyl (B1604629) (Bzl) Ester: Commonly used in the Boc protection strategy, the benzyl ester can also be employed in Fmoc synthesis, although it is less common. stackexchange.com It is stable to the conditions for Fmoc removal but requires stronger acid conditions for cleavage than the tBu group, such as hydrogen fluoride (B91410) (HF), or requires hydrogenolysis. peptide.compeptide.com This difference in lability can be exploited in specific synthetic designs.

2-Phenylisopropyl (2-PhiPr) Ester: This protecting group offers an alternative to the tBu ester and can be removed under milder acidic conditions, such as 1% TFA. sigmaaldrich.com This feature is particularly useful for the synthesis of complex cyclic peptides where aspartimide formation is a risk, as the 2-PhiPr group provides significant protection against this side reaction. sigmaaldrich.com

Allyl (All) Ester: For strategies requiring an orthogonal side-chain protecting group, the allyl ester is an option. It is stable to both TFA and piperidine but can be selectively cleaved using palladium(0) catalysts, similar to the Alloc group. sigmaaldrich.com

The following table details common protecting groups for carboxylic acid side chains.

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Stability |

| tert-Butyl Ester | OtBu | ~95% Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis |

| Benzyl Ester | OBzl | Hydrogen Fluoride (HF), H₂/Pd | Stable to mild acid (TFA) and base |

| 2-Phenylisopropyl Ester | O-2-PhiPr | 1-2% TFA in Dichloromethane (DCM) | Stable to base and Pd(0) |

| Allyl Ester | OAll | Pd(PPh₃)₄ / Scavenger | Stable to acid and base |

This table outlines common protecting groups for carboxylic acid side chains and the reagents used for their removal.

Conformational and Stereochemical Investigations of Fmoc 1 Amino Cyclohexane Acetic Acid Analogues

Analysis of Cyclohexane (B81311) Ring Conformation and Stereoisomerism

In this arrangement, the substituents on the ring are positioned in one of two orientations: axial or equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, pointing directly up or down, while equatorial bonds point radially outward from the "equator" of the ring. wikipedia.org

X-ray diffraction studies of various N-protected derivatives and peptides containing the 1-aminocyclohexaneacetic acid residue have consistently shown that the cyclohexane ring adopts a chair conformation. nih.govresearcher.life A significant stereochemical finding is that in a majority of the analyzed crystal structures, the amino group (-NH) occupies an axial position , while the acetic acid side chain (-CH₂COOH) is consequently in an equatorial position . nih.govresearcher.life This specific arrangement minimizes steric hindrance and dictates the spatial orientation of the groups that will participate in forming the peptide backbone.

Influence of Cyclohexane Ring on Peptide Backbone Torsion Angles

The rigid chair conformation of the cyclohexane ring directly imposes significant restrictions on the rotational freedom of the adjacent peptide backbone. The flexibility of a peptide chain is largely defined by a set of torsion angles, or dihedral angles. For β-amino acids like 1-amino-cyclohexane acetic acid, the key backbone torsion angles are defined as ϕ (phi) and θ (theta).

Investigations into the crystal structures of peptides containing the β3,3Ac6c residue reveal that the bulky, symmetrical cyclohexyl substituent severely limits the possible values for these angles. nih.govresearcher.life Specifically, the torsion angles ϕ (N–Cβ) and θ (Cβ–Cα) are restricted to values corresponding to a gauche conformation. nih.govresearcher.life This forces the peptide backbone into a well-defined local structure.

| Torsion Angle | Defining Atoms | Observed Conformation | Approximate Value |

|---|---|---|---|

| ϕ (phi) | C'-N-Cβ-Cα | gauche | +/- 60° |

| θ (theta) | N-Cβ-Cα-C' | gauche | +/- 60° |

This table summarizes the general conformational restrictions imposed on the backbone torsion angles by the cyclohexane ring in β3,3Ac6c containing peptides, based on crystallographic data. nih.govresearcher.life

Methodologies for Conformational Analysis

The primary and most definitive method for determining the solid-state conformation of Fmoc-1-amino-cyclohexane acetic acid analogues and the peptides they form is single-crystal X-ray diffraction . nih.govnih.gov This powerful analytical technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.

The process provides a detailed three-dimensional map of electron density within the crystal, from which the precise spatial coordinates of each atom can be determined. This allows for the unambiguous assignment of:

The specific conformation of the cyclohexane ring (e.g., chair).

The stereochemical orientation of substituents (axial vs. equatorial).

Exact values for bond lengths, bond angles, and crucial backbone torsion angles (ϕ, θ).

Conformational studies on numerous derivatives of 1-aminocyclohexaneacetic acid have relied on this methodology to establish the foundational principles of how these residues influence peptide structure. nih.govresearcher.life

Design Principles for Conformational Restriction in Peptidomimetics

The deliberate introduction of conformationally restricted amino acids like this compound is a core principle in the rational design of peptidomimetics. magtech.com.cnnih.gov Peptidomimetics are molecules designed to mimic natural peptides but with improved drug-like properties, such as enhanced stability and bioavailability. nih.gov The underlying design principles for using these constrained building blocks include:

Local Conformational Control: The primary goal is to reduce the inherent flexibility of a peptide chain. By incorporating a rigid moiety like a cyclohexane ring, the backbone is forced into a specific, predictable local conformation. nih.govresearchgate.net This pre-organization can lock the molecule into a shape that is optimal for binding to its biological target.

Reduction of Entropic Penalty: Flexible molecules must adopt a specific conformation to bind to a receptor, a process that is entropically unfavorable. By using a rigid building block that already holds the pharmacophoric groups in the correct orientation, this entropic cost is minimized, which can lead to a significant increase in binding affinity and potency. researchgate.net

Improved Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. The inclusion of unnatural amino acids with structures like 1-amino-cyclohexane acetic acid can make the resulting peptidomimetic unrecognizable to these enzymes, thereby increasing its half-life and duration of action. lifechemicals.com

Enhanced Receptor Selectivity: A flexible peptide may be able to bind to multiple receptor subtypes, leading to off-target effects. A conformationally restricted peptidomimetic presents a more defined three-dimensional structure, which can lead to highly selective interactions with a single, desired receptor target. magtech.com.cn

By applying these principles, medicinal chemists can rationally design novel therapeutics with superior pharmacological profiles compared to their natural peptide counterparts. nih.govlifechemicals.com

Applications of Fmoc 1 Amino Cyclohexane Acetic Acid in Peptide Synthesis and Peptide Chemistry

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and Fmoc-1-amino-cyclohexane acetic acid has proven to be a versatile component in this methodology. Its incorporation into peptide sequences is facilitated by the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is standard in one of the most widely used SPPS strategies.

Integration as a Building Block in Complex Peptide Sequences

The unique structure of this compound, with its cyclohexane (B81311) ring, allows for its efficient integration into complex peptide sequences. This is largely due to the stability and favorable solubility characteristics it imparts to the growing peptide chain. The cyclohexane moiety enhances the compound's stability and solubility in various organic solvents commonly used in SPPS, which facilitates its handling and use in automated synthesizers. ias.ac.in This derivative serves as a crucial component in the development of pharmaceuticals and other biologically active compounds, where precise and complex peptide sequences are often required. ias.ac.in Its ability to be incorporated into peptide chains allows for the creation of targeted therapies and for the study of protein interactions. ias.ac.in

Impact on Peptide Chain Elongation and Coupling Efficiency

Table 1: Factors Influencing Coupling Efficiency in Fmoc-SPPS

| Factor | Description | Impact of this compound |

| Steric Hindrance | The bulkiness of the amino acid side chain can affect the approach of the activated carboxyl group to the free amine of the growing peptide chain. | The cyclohexane ring introduces a degree of steric bulk, which in some cases may require optimized coupling conditions or longer reaction times. |

| Solubility | The solubility of the protected amino acid in the reaction solvent is crucial for efficient coupling. | The cyclohexane ring generally enhances solubility in common SPPS solvents, promoting efficient reactions. ias.ac.in |

| Purity of Building Block | Impurities in the Fmoc-amino acid can lead to side reactions and incomplete coupling. | High purity of this compound is essential for maximizing coupling efficiency and minimizing truncated sequences. |

| Activation Method | The choice of coupling reagent (e.g., HBTU, HATU, DIC) can significantly impact the speed and completeness of the coupling reaction. | Standard activation methods are generally effective, but optimization may be necessary depending on the specific peptide sequence. luxembourg-bio.com |

Mitigation of Side Reactions in Fmoc SPPS

A significant challenge in Fmoc-based SPPS is the occurrence of side reactions that can lead to impurities and lower yields. One of the most common side reactions is aspartimide formation, which occurs when a peptide sequence containing aspartic acid is exposed to the basic conditions used for Fmoc deprotection. nih.gov While not directly involved in preventing aspartimide formation in the same way as specific protecting groups for aspartic acid, the incorporation of sterically demanding residues like 1-aminocyclohexaneacetic acid can influence the local conformation of the peptide backbone. This conformational constraint can, in some instances, disfavor the geometry required for the intramolecular cyclization that leads to aspartimide formation.

Another common issue is the aggregation of the growing peptide chain on the solid support, which can hinder both deprotection and coupling steps. sigmaaldrich.com The introduction of non-natural amino acids with bulky side groups, such as the cyclohexane ring of this compound, can disrupt the formation of the regular secondary structures (like β-sheets) that are often responsible for aggregation. sigmaaldrich.com This structure-breaking property helps to maintain the solvation of the peptide-resin complex, thereby improving the efficiency of subsequent synthetic steps.

Role in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In solution-phase synthesis, the principles of protecting groups and coupling reagents are similar to SPPS. researchgate.net this compound can be effectively utilized in this methodology as well. The Fmoc group provides the necessary temporary protection of the α-amino group, which can be removed under mild basic conditions that are compatible with many other protecting groups used in solution-phase strategies. nih.gov The enhanced solubility conferred by the cyclohexane ring can also be advantageous in solution-phase synthesis, helping to prevent aggregation and precipitation of peptide intermediates, which can be a significant challenge in this approach. ias.ac.in

Design and Synthesis of Cyclic Peptides Incorporating this compound

Cyclic peptides are of great interest in medicinal chemistry due to their increased stability, receptor selectivity, and bioavailability compared to their linear counterparts. purdue.edupeptide.com The synthesis of cyclic peptides often involves the initial synthesis of a linear precursor, followed by an intramolecular cyclization step. This compound can be incorporated into the linear precursor using standard SPPS or solution-phase methods. peptide.com

The rigid nature of the 1-aminocyclohexaneacetic acid residue can act as a "turn-inducer," pre-organizing the linear peptide into a conformation that is favorable for cyclization. This can lead to higher yields and reduced formation of dimeric or oligomeric side products during the cyclization reaction. The choice of cyclization strategy (e.g., head-to-tail, side-chain to side-chain) will dictate the placement of this compound within the linear precursor to achieve the desired conformational bias.

Modulation of Peptide Secondary Structures and Stability through Incorporation

The incorporation of conformationally constrained amino acids is a powerful tool for controlling the secondary structure and enhancing the stability of peptides. The cyclohexane ring of 1-aminocyclohexaneacetic acid significantly restricts the conformational freedom of the peptide backbone in its vicinity.

X-ray diffraction studies of peptides containing the closely related 1-aminocyclohexanecarboxylic acid (Acc6) have shown that this residue promotes the formation of specific secondary structures. ias.ac.in In the solid state, peptides containing Acc6 have been observed to adopt β-turn conformations, which are stabilized by intramolecular hydrogen bonds. ias.ac.in A β-turn is a crucial structural motif that allows a peptide chain to reverse its direction. The backbone conformational angles (φ and ψ) of the Acc6 residue are constrained to values that are intermediate between those of ideal Type I and Type III β-turns. ias.ac.in In other contexts, the Acc6 residue has been shown to maintain a helical conformation. ias.ac.in

Similarly, theoretical and experimental studies on peptides containing 1-aminocyclohexanecarboxylic acid have demonstrated its role in promoting defined secondary structures. acs.org The incorporation of such sterically constrained residues can lead to peptides with increased resistance to proteolytic degradation, as the constrained conformation can prevent the peptide from fitting into the active site of proteases. nih.gov This enhanced stability is a highly desirable property for therapeutic peptides.

Fmoc 1 Amino Cyclohexane Acetic Acid As a Molecular Scaffold in Medicinal Chemistry

Development of Peptidomimetics and Constrained Analogues

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a key strategy in drug discovery to overcome the limitations of native peptides, such as poor stability and low bioavailability. nih.gov Fmoc-1-amino-cyclohexane acetic acid is integral to this field due to the conformational rigidity imparted by its cyclohexane (B81311) ring. chemimpex.com Incorporating such unnatural amino acids into a peptide sequence introduces conformational constraints, leading to more stable and bioactive molecules. nih.gov This structural pre-organization can enhance the binding affinity of the peptidomimetic to its biological target.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The rigid cyclohexane scaffold of this compound is particularly useful in SAR studies because it reduces the conformational flexibility of a peptide, allowing researchers to probe the optimal spatial arrangement of functional groups required for target interaction. sigmaaldrich.comrsc.org

By systematically replacing native amino acids with this constrained scaffold, chemists can dissect the specific structural requirements for bioactivity. For instance, research on amino-alkyl-cyclohexanes as NMDA receptor antagonists demonstrates how the cyclohexane core can be modified to evaluate the impact on receptor binding and function, leading to the identification of compounds with desired pharmacological profiles. nih.govnih.gov This approach helps in building a clear picture of the pharmacophore and guides the design of more potent and selective drug candidates.

A significant challenge in drug design is achieving selectivity for a specific receptor subtype to minimize off-target effects. The constrained conformation provided by the cyclohexane scaffold can lead to a significant increase in both bioactivity and receptor selectivity.

A compelling example is the development of ligands for melanocortin receptors, which are involved in various physiological processes. nih.gov In a study focused on developing selective agonists for the human melanocortin-4 receptor (hMC4R), researchers incorporated a similar rigid scaffold, 1-amino-4-phenylcyclohexane-1-carboxylic acid, into linear pentapeptides. nih.gov The resulting peptides were potent hMC4R agonists but were notably inactive or only weakly active at other melanocortin receptor subtypes (hMC1R, hMC3R, hMC5R). nih.gov This demonstrates the power of using a cyclohexane-based amino acid to lock the peptide into a conformation that is preferentially recognized by the target receptor, thereby achieving high selectivity. nih.gov

Table 1: Bioactivity of a Cyclohexane-Containing Pentapeptide at Melanocortin Receptors

| Receptor Subtype | Agonist Activity (EC₅₀) |

|---|---|

| hMC1R | > 1000 nM |

| hMC3R | > 1000 nM |

| hMC4R | 0.8 nM |

| hMC5R | > 1000 nM |

This table illustrates the high selectivity of a pentapeptide containing a cyclohexane-based amino acid for the hMC4R, as evidenced by its potent agonist activity at this subtype and lack of activity at others. nih.gov

Role in the Synthesis of Novel Pharmaceutical Candidates

This compound serves as a key starting material in the synthesis of novel pharmaceutical candidates. chemimpex.comchemimpex.com Its structure is a component of more complex molecules designed to have improved therapeutic properties.

A notable example is the development of Gabapentin (B195806) enacarbil (brand name Horizant), a prodrug of gabapentin. researchgate.netmedchemexpress.com The chemical structure of this drug is 1-[[[[1-(2-methyl-1-oxopropoxy)ethoxy]carbonyl]amino]methyl]-cyclohexaneacetic acid. fda.gov This molecule is built upon a 1-(aminomethyl)-cyclohexaneacetic acid core, which is structurally related to 1-amino-cyclohexane acetic acid. The design as a prodrug was intended to overcome the pharmacokinetic limitations of gabapentin by utilizing high-capacity nutrient transporters for absorption throughout the intestine. drugbank.com This strategy results in improved bioavailability and more predictable, sustained exposure to the active drug, gabapentin. medchemexpress.comglpbio.com The success of Gabapentin enacarbil highlights the utility of the cyclohexane acetic acid scaffold in creating new chemical entities with enhanced pharmaceutical profiles. drugbank.com

Contribution to the Generation of Diverse Peptide Libraries

Peptide libraries are vast collections of different peptide sequences that can be screened for specific biological activities, such as binding to a disease-related target. sb-peptide.com The generation of diverse libraries is crucial for the discovery of new therapeutic leads. This compound, as an unnatural amino acid, is a valuable building block for constructing these libraries. aspiregene.comcpcscientific.com

During solid-phase peptide synthesis (SPPS), unnatural amino acids can be incorporated into peptide sequences, vastly expanding the structural and functional diversity beyond what is possible with the 20 proteinogenic amino acids. cpcscientific.com The inclusion of the rigid cyclohexane scaffold introduces unique conformational properties into the peptides within the library. nih.gov This pre-organization of the peptide backbone can lead to the identification of hits with higher affinity and stability than those found in libraries composed solely of natural amino acids. nih.gov Therefore, this compound contributes significantly to enriching the chemical space explored in drug discovery campaigns. aspiregene.com

Incorporation into Macrocyclic Inhibitors and Therapeutics

Macrocyclic peptides, which have a cyclic structure, are an important class of therapeutics that often exhibit high potency, selectivity, and stability. nih.gov The incorporation of conformationally constrained amino acids is a key strategy in the design of these molecules. Cyclic β-amino acids, including derivatives of aminocyclohexane carboxylic acid, are considered ideal building blocks for stabilizing peptide structures. oup.com

Bioconjugation and Chemoselective Ligation Strategies with Fmoc 1 Amino Cyclohexane Acetic Acid

Application in the Construction of Targeted Drug Delivery Systems

Targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), are designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. mdpi.comuni.lu The linker connecting the antibody to the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. uni.lu

The construction of an ADC linker using this amino acid would typically involve:

Synthesis of the Linker-Payload Moiety: The carboxylic acid of Fmoc-1-amino-cyclohexane acetic acid is coupled to the cytotoxic drug. The Fmoc group is then removed.

Introduction of a Bioorthogonal Handle: A reactive group (e.g., maleimide, azide, or alkyne) is attached to the newly exposed amine.

Conjugation to the Antibody: The complete linker-payload moiety is then covalently attached to the antibody. This can be done non-specifically to lysine (B10760008) residues or, more preferably, through site-specific conjugation to engineered cysteines or incorporated non-canonical amino acids. rsc.orgnih.gov

The modular nature of Fmoc-SPPS allows for the creation of sophisticated linkers that can include cleavage sites (e.g., peptide sequences sensitive to lysosomal proteases like Val-Cit) alongside the rigid cyclohexane (B81311) unit, ensuring the drug is released only after internalization into the target cell. mdpi.com

Table 2: Components of a Hypothetical ADC Utilizing a Cyclohexane-Based Linker

| ADC Component | Example | Function |

|---|---|---|

| Monoclonal Antibody | Trastuzumab | Targets a tumor-specific antigen (e.g., HER2). |

| Linker | Maleimide-PEG-Val-Cit-PABC-(1-amino-cyclohexane acetyl) | Connects antibody to payload; provides stability, solubility, and a cleavage mechanism. |

| Payload | Monomethyl Auristatin E (MMAE) | Potent cytotoxic agent that induces apoptosis upon release. |

| Conjugation Site | Engineered Cysteine Residue | Allows for site-specific attachment, ensuring a homogenous drug-to-antibody ratio (DAR). rsc.org |

Development of Biologically Active Conjugates and Probes

Conjugating biomolecules to reporter molecules like fluorescent dyes or biotin (B1667282) is essential for creating probes to study biological processes, from cellular imaging to biochemical assays. mdpi.com The synthesis of these probes often requires building blocks that allow for the precise placement of the reporter group without compromising the biological activity of the parent molecule.

This compound serves as an excellent scaffold for this purpose. Its Fmoc-protected amine and free carboxylic acid allow for its directional incorporation into a peptide sequence or direct conjugation to other molecules. For example, a fluorescent dye containing a reactive amine can be coupled to the carboxylic acid of this compound. The resulting Fmoc-protected fluorescent amino acid can then be used as a building block in SPPS to synthesize fluorescently labeled peptides.

The advantages of using a rigid, non-natural amino acid like this include:

Reduced Quenching: The cyclohexane spacer can hold a fluorophore at a fixed distance from the peptide backbone, potentially reducing quenching effects from nearby aromatic residues.

Enhanced Stability: The non-natural structure is resistant to enzymatic degradation, making the resulting probes more stable in biological assays. mdpi.com

Minimal Perturbation: As a non-natural structure, it is less likely to interfere with specific biological recognition motifs compared to modifying a natural amino acid side chain.

This approach has been used to create a variety of probes, including fluorogenic protease substrates where the fluorescence is quenched until a specific peptide bond is cleaved by an enzyme.

Functionalization for Surface Immobilization and Biosensor Applications

The performance of biosensors, such as those based on surface plasmon resonance (SPR), relies heavily on the controlled and stable immobilization of biorecognition molecules (e.g., peptides, proteins, antibodies) onto a sensor surface. This compound can act as a versatile linker for attaching such molecules to functionalized surfaces.

A common immobilization strategy involves the following steps:

Surface Preparation: The biosensor surface (e.g., gold or silica) is functionalized to present a layer of reactive groups, typically primary amines or carboxyl groups.

Linker Attachment: this compound can be covalently attached to an amine-functionalized surface via its carboxylic acid group, often using carbodiimide (B86325) chemistry (EDC/NHS). This creates a surface layer with terminal Fmoc-protected amines.

Biomolecule Immobilization: The Fmoc group is removed with a mild base (e.g., piperidine), exposing the primary amine. This amine can then serve as an anchor point for further synthesis (e.g., growing a peptide chain directly on the surface) or for conjugating a complete biomolecule.

Using this compound as a linker provides a robust, covalent attachment. The rigid cyclohexane component acts as a stable spacer, projecting the immobilized biomolecule away from the surface. This orientation can enhance accessibility to its target analyte in solution, reduce non-specific binding, and ultimately improve the sensitivity and reliability of the biosensor.

Comparative Analysis of Cyclohexane Derived Amino Acids in Peptide Science

Structural and Stereochemical Comparisons with other Cycloalkane Amino Acids

The defining structural feature of 1-amino-cyclohexane acetic acid is the six-membered cycloalkane ring. Unlike planar aromatic rings or flexible linear side chains, the cyclohexane (B81311) moiety adopts a non-planar, puckered conformation to minimize angular and torsional strain wikipedia.org. The most stable and predominant conformation is the "chair" form, in which all C-C bond angles are close to the ideal tetrahedral angle of 109.5°, thereby eliminating angle strain wikipedia.orgsaskoer.ca. X-ray diffraction analyses of various N-protected derivatives of 1-aminocyclohexaneacetic acid and the related 1-aminocyclohexane-1-carboxylic acid consistently show the cyclohexane ring in a near-perfect chair conformation researchgate.netresearchgate.net.

In this chair conformation, substituents on the ring are oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) wikipedia.org. The relative orientation of the amino and acetic acid groups is fixed by the stereochemistry of the molecule. This contrasts with smaller and larger cycloalkane amino acids.

Cyclopentane Derivatives : Five-membered rings like that in 1-amino-cyclopentane acetic acid are less rigid than cyclohexane. They typically adopt a puckered "envelope" conformation to alleviate torsional strain, but this conformation is more flexible and dynamic than the cyclohexane chair saskoer.ca. The orientation of substituents is less defined compared to the distinct axial/equatorial positions in cyclohexane.

Cyclobutane Derivatives : Four-membered rings exhibit significant angle strain and adopt a "butterfly" conformation to reduce torsional strain saskoer.ca. This high degree of strain imposes very different conformational constraints on a peptide backbone compared to the relaxed chair of cyclohexane.

Cycloheptane Derivatives : Larger rings like cycloheptane are more flexible and can adopt several low-energy conformations, making their influence on peptide structure less predictable than that of the rigid cyclohexane ring researchgate.net.

The stereochemistry of substituted cycloalkane amino acids, such as the cis or trans relative orientation of functional groups, further dictates the spatial arrangement of side chains and their potential interactions with the peptide backbone nih.govnih.gov. The rigid chair structure of cyclohexane provides a stable and predictable scaffold for orienting these functional groups.

| Ring Size | Common Name | Predominant Conformation | Approx. Bond Angle | Key Structural Feature |

|---|---|---|---|---|

| 4-membered | Cyclobutane | Butterfly | ~88° | High angle and torsional strain |

| 5-membered | Cyclopentane | Envelope | ~108° | Moderate flexibility, alleviates torsional strain |

| 6-membered | Cyclohexane | Chair | ~109.5° | Strain-free, rigid scaffold with distinct axial/equatorial positions |

| 7-membered | Cycloheptane | Multiple (e.g., Twist-Chair) | Variable | High flexibility, less predictable conformation |

Influence of Ring Size and Substitution Pattern on Conformational Properties and Biological Activity

The size and substitution pattern of the cycloalkane ring profoundly influence the conformational properties of the amino acid and, consequently, the secondary structure and biological activity of peptides containing them.

The rigid cyclohexane ring of 1-amino-cyclohexane acetic acid severely restricts the available conformational space, particularly the backbone torsion angles (φ, θ), when incorporated into a peptide chain researchgate.net. This constraint can be exploited to induce specific, predictable secondary structures. For instance, homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to fold into a robust 14-helix structure rsc.orgresearchgate.net. Research has shown that even with a high degree of substitution on the cyclohexane ring, such as the introduction of multiple hydroxyl groups, this propensity to form a stable 14-helix is maintained chemrxiv.orgchemrxiv.orgnih.gov. This indicates that the cyclohexane backbone is the dominant structure-directing element, opening opportunities for designing complex foldamers with polar functional groups oriented in specific spatial arrangements chemrxiv.orgnih.gov.

In contrast, the influence of other ring sizes varies:

Cyclopentane (Ac5c) residues are also conformationally restricted and show a high propensity to adopt backbone angles typical of α- or 3₁₀-helices researchgate.netnih.gov. However, the greater flexibility compared to cyclohexane can allow for a different range of stable conformations.

Larger rings (e.g., Ac7c) offer more conformational freedom, which can be useful for mimicking different types of turns but provides less rigid control over secondary structure formation compared to the six-membered ring researchgate.net.

Substitution patterns add another layer of control. The introduction of bulky or polar substituents can modulate the conformational preferences and biological interactions. For example, incorporating a phenyl group at the β-position of a cyclohexane amino acid creates constrained phenylalanine analogues that can stabilize different types of β-turns depending on the cis or trans orientation of the phenyl group nih.gov. Similarly, polyhydroxylated cyclohexane γ-amino acids have been shown to induce double α-/β-turn structures in short peptides researchgate.net. The ability to add pharmacophoric groups in well-defined spatial orientations is a key property for designing molecules that can interact effectively with biological receptors rsc.org.

| Cycloalkane Amino Acid Type | Key Characteristic | Observed Influence on Peptide Structure | Reference Example |

|---|---|---|---|

| Cyclopentane-derived | Restricted, but some flexibility | Propensity for α/3₁₀-helical structures | Ac-Acc5-NHMe |

| Cyclohexane-derived (unsubstituted) | Rigid chair conformation | Strong inducer of helical or turn structures | trans-ACHC oligomers form a 14-helix rsc.orgresearchgate.net |

| Cyclohexane-derived (substituted) | Rigid scaffold with oriented groups | Maintains stable helix despite bulky/polar groups; can induce specific turns | Polyhydroxylated ACHC maintains 14-helix chemrxiv.orgnih.gov |

| Cycloheptane-derived | Higher flexibility | Used to develop β-turn mimics with less rigidity | Ac7c derivatives researchgate.net |

Advantages and Limitations of Fmoc-1-amino-cyclohexane acetic acid Compared to Related Building Blocks

As a building block in solid-phase peptide synthesis (SPPS), this compound offers distinct advantages and some limitations compared to linear or other cyclic amino acids.

Advantages:

Conformational Control : The primary advantage is the rigid cyclohexane scaffold, which provides predictable control over peptide backbone conformation, facilitating the design of stable helices, turns, and other secondary structures chemrxiv.orgnih.gov.

Enhanced Stability : The cyclohexane ring can increase the metabolic stability of the resulting peptide by protecting adjacent peptide bonds from enzymatic degradation. The compound itself is noted for its stability chemimpex.com.

Fmoc Chemistry Compatibility : The use of the Fmoc protecting group allows for synthesis under milder, base-labile deprotection conditions (e.g., piperidine) compared to the harsh acid treatments (e.g., HF) required in Boc/Benzyl (B1604629) chemistry altabioscience.comcreative-peptides.com. This is particularly beneficial for synthesizing peptides with sensitive modifications like glycosylation or phosphorylation nih.gov.

Improved Physicochemical Properties : The cyclohexane moiety can enhance properties like solubility, which is beneficial during synthesis and for the final peptide's application chemimpex.com.

Orthogonality : Fmoc SPPS provides a truly orthogonal protection scheme, where the temporary Nα-Fmoc group is removed by a base, while side-chain protecting groups and the resin linkage are acid-labile, minimizing unwanted side-chain deprotection during the synthesis cycles altabioscience.com.

Limitations:

Synthesis Complexity : The synthesis of non-natural amino acids, including substituted cycloalkane derivatives, can be more complex and costly compared to standard proteinogenic amino acids researchgate.net.

Aggregation : While not a limitation of the amino acid itself, the Fmoc/tBu SPPS strategy can be more prone to peptide aggregation, especially during the synthesis of long or difficult sequences. This is because the peptide-resin is always in a neutral state, which can promote the formation of intermolecular hydrogen bonds peptide.com.

Coupling Challenges : Steric hindrance from the bulky cyclic structure could potentially slow down coupling reactions compared to smaller, linear amino acids, although this is often overcome by using potent coupling reagents.

Purity of Building Blocks : While the quality of commercial Fmoc-amino acids is generally high, impurities such as Fmoc-β-Ala-OH or dipeptides can arise during the manufacturing process and get incorporated into the growing peptide chain nih.govresearchgate.net. The presence of residual acetic acid is also a concern as it can cause irreversible chain termination nih.govresearchgate.net.

Advanced Research Perspectives and Future Directions

Computational Design and Predictive Modeling for Fmoc-1-amino-cyclohexane acetic acid Derivatives

The rational design of novel molecules with tailored properties is increasingly driven by computational methods. For derivatives of this compound, in silico approaches offer a powerful toolkit to predict and optimize their behavior for various applications, particularly in peptide and peptidomimetic drug discovery.

Furthermore, predictive modeling can be utilized to forecast the success of synthesizing peptides containing this compound and its derivatives. Machine learning models, such as the Peptide Synthesis Score (PepSySco), have been developed to predict the likelihood of successful peptide synthesis based on the amino acid sequence. nih.govkcl.ac.ukresearchgate.netacs.orgnih.gov By training these models on large datasets of synthesized peptides, including those with challenging or unnatural amino acids, it becomes possible to identify sequences that may be prone to aggregation or incomplete coupling reactions. nih.gov This foresight allows for the proactive optimization of synthesis protocols, saving time and resources. These computational tools can be leveraged to engineer peptides and proteins with enhanced properties for a range of biomedical applications. nih.gov

The table below summarizes key computational approaches and their potential applications for this compound derivatives.

| Computational Approach | Application in Derivative Design | Predicted Outcome |

| Molecular Dynamics (MD) Simulations | Predicting conformational preferences of peptides containing derivatives. | Stable secondary structures (e.g., β-turns, helices). nih.govresearchgate.net |

| In Silico Mutagenesis | Evaluating the impact of cyclohexane (B81311) ring modifications on peptide structure. | Enhanced binding affinity or stability. |

| Machine Learning (e.g., PepSySco) | Predicting the success rate of solid-phase peptide synthesis. | Optimized synthesis strategies and higher yields. nih.govkcl.ac.ukacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity. | Design of derivatives with improved therapeutic potential. |

Integration into High-Throughput Screening Libraries and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of vast numbers of compounds. nih.gov The incorporation of this compound into these libraries can introduce novel structural diversity and conformational rigidity, potentially leading to the discovery of potent and selective bioactive molecules. molport.com

The use of Fmoc-protected amino acids is well-established in solid-phase peptide synthesis (SPPS), which is a foundational technique for constructing combinatorial peptide libraries. molport.comcrsubscription.com The unique cyclic nature of this compound can be leveraged to create peptides and peptidomimetics with constrained backbones. This conformational restriction can lead to higher binding affinities and specificities for biological targets, as well as improved metabolic stability compared to their flexible linear counterparts. researchgate.net

Libraries incorporating this cyclic amino acid can be designed for various screening platforms. For instance, one-bead-one-compound (OBOC) libraries allow for the synthesis of millions of distinct compounds on individual resin beads, which can then be screened for binding to a target protein. nih.gov The Fmoc protecting group is compatible with the automated synthesis protocols used to generate such libraries. acs.org The development of DNA-encoded chemical libraries (DECLs) represents another powerful approach where Fmoc-based peptide synthesis can be adapted for on-DNA synthesis, allowing for the creation and screening of immense libraries of peptide-DNA conjugates. acs.orgresearchgate.net

The integration of this compound into these platforms can be guided by the following considerations:

Library Design: The placement of the cyclic residue within a peptide sequence can be varied to explore its impact on biological activity.

Synthesis Compatibility: Ensuring efficient coupling and deprotection of the sterically hindered cyclic amino acid in an automated fashion is crucial.

Screening Assays: The libraries can be screened against a wide range of biological targets, including enzymes and protein-protein interactions.

Exploration in Supramolecular Chemistry and Self-Assembling Systems

The Fmoc group is not only a protecting group but also a powerful driver of molecular self-assembly. nih.gov The bulky, aromatic fluorenyl moiety can induce the spontaneous organization of Fmoc-amino acids into a variety of ordered nanostructures through non-covalent interactions, primarily π-π stacking and hydrogen bonding. beilstein-journals.org The incorporation of the rigid cyclohexane ring of this compound into these systems is expected to significantly influence the resulting supramolecular architectures.

Fmoc-amino acids are known to form hydrogels, nanofibers, nanotubes, and vesicles in aqueous environments. beilstein-journals.orgmdpi.comresearchgate.netchemrxiv.org These self-assembled materials have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. beilstein-journals.org The conformational constraint imposed by the cyclohexane ring in this compound can modulate the packing of the molecules, leading to the formation of novel or more stable nanostructures. For example, the rigidity of the cyclic component could enhance the formation of specific turn or twist structures within the self-assembled aggregates. researchgate.net

The self-assembly process of Fmoc-amino acids can be triggered by changes in environmental conditions such as pH or temperature, making them responsive materials. mdpi.comchemrxiv.org The resulting hydrogels can encapsulate drugs or cells, offering a platform for controlled release and 3D cell culture. beilstein-journals.org The specific properties of hydrogels formed from this compound, such as their mechanical strength and biocompatibility, would need to be experimentally determined.

| Self-Assembled Structure | Driving Interactions | Potential Application |

| Nanofibers/Nanoribbons | π-π stacking of Fmoc groups, hydrogen bonding. beilstein-journals.org | Scaffolds for tissue engineering, templates for mineralization. |

| Hydrogels | Entanglement of nanofibrous networks. beilstein-journals.org | Drug delivery vehicles, 3D cell culture matrices. beilstein-journals.org |

| Vesicles/Micelles | Amphiphilic nature of the molecule. | Encapsulation of hydrophilic or hydrophobic guest molecules. |

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound, these principles can be applied to both its synthesis and its use in applications like solid-phase peptide synthesis (SPPS).

SPPS, while highly effective, is notorious for its large consumption of hazardous solvents, particularly N,N-dimethylformamide (DMF). semanticscholar.orgresearchgate.net Recent research has focused on developing greener alternatives. semanticscholar.org This includes the identification of more environmentally benign solvent systems, such as binary mixtures of dimethyl sulfoxide (B87167) (DMSO) with 1,3-dioxolane (B20135) or 2-methyl tetrahydrofuran, that can effectively replace DMF. semanticscholar.org The solubility and reactivity of this compound in these green solvent systems would be a key area of investigation.

Another significant advancement in greening SPPS is the development of protocols that minimize waste by reducing the number of washing steps. researchgate.nettandfonline.comadvancedchemtech.com "In situ" Fmoc removal strategies, where the deprotection reagent is added directly to the coupling reaction mixture, can save up to 75% of the solvent used in traditional protocols. peptide.comrsc.org The efficiency of these methods with a sterically demanding amino acid like this compound would need to be validated. Furthermore, the use of greener deprotection reagents, such as 4-methylpiperidine (B120128) (4-MP) as a substitute for piperidine (B6355638), further enhances the sustainability of the process. researchgate.netadvancedchemtech.com

Eco-friendly synthesis methods for the Fmoc-amino acid itself are also an important consideration. This could involve the use of agro-waste derived solvent media for peptide bond formation, which has been shown to be a greener process for coupling Nα-Fmoc-amino acid chlorides. nih.gov

| Green Chemistry Approach | Impact on Synthesis/Application | Key Benefit |

| Green Solvents (e.g., DMSO/2-MeTHF) | Replacement of hazardous solvents like DMF in SPPS. semanticscholar.org | Reduced environmental footprint and improved worker safety. |

| In Situ Fmoc Removal | Elimination of washing steps between coupling and deprotection. peptide.comrsc.org | Significant reduction in solvent waste (up to 75%). peptide.com |

| Greener Reagents (e.g., 4-MP) | Substitution of hazardous reagents like piperidine. researchgate.netadvancedchemtech.com | Less hazardous waste generation. |

| Agro-Waste Derived Solvents | Use of sustainable media for peptide bond formation. nih.gov | Reduced reliance on petrochemical-based solvents. |

Q & A

Basic Research Questions

Q. How is Fmoc-1-amino-cyclohexane acetic acid synthesized and purified for laboratory use?

- Methodological Answer : The compound is synthesized by introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to 1-amino-cyclohexane acetic acid using Fmoc-Cl (chloride) or similar reagents in anhydrous conditions. Purification typically involves recrystallization from solvents like ethyl acetate/hexane or column chromatography with silica gel and a gradient of dichloromethane/methanol. Purity is verified via HPLC or TLC .

Q. What solvents are optimal for dissolving this compound in peptide synthesis?

- Methodological Answer : The compound is insoluble in water but dissolves well in polar aprotic solvents like DMF (dimethylformamide), DCM (dichloromethane), or THF (tetrahydrofuran). For solid-phase peptide synthesis (SPPS), DMF is preferred due to its compatibility with resin swelling and coupling reactions .

Q. What storage conditions are required to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in a tightly sealed container under anhydrous conditions. Avoid exposure to strong oxidizers, moisture, and light to prevent decomposition or unwanted side reactions (e.g., Fmoc deprotection) .

Q. Which analytical techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the cyclohexane backbone and Fmoc group integrity.

- HPLC (reverse-phase C18 columns) with UV detection at 265–300 nm for purity assessment.

- Mass spectrometry (ESI-TOF) to verify molecular weight (C₂₂H₂₃NO₄, 365.43 g/mol) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into peptide chains?

- Methodological Answer : Steric hindrance from the cyclohexane group may reduce coupling rates. Use activating agents like HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) and extend reaction times (2–4 hours). Monitor completion via Kaiser test or HPLC analysis of truncated sequences .

Q. What are the thermal and chemical stability limits of this compound?

- Methodological Answer : The compound decomposes at 185–187°C. Under basic conditions (e.g., piperidine in DMF), the Fmoc group is cleaved rapidly, while the cyclohexane backbone remains stable. For selective deprotection, use 20% piperidine in DMF for 10–20 minutes, followed by immediate neutralization .

Q. How does steric hindrance from the cyclohexane group affect its use in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The rigid cyclohexane structure may impede resin accessibility. Use longer coupling times (3–6 hours), elevated temperatures (40–50°C), or microwave-assisted synthesis to enhance reaction rates. Pre-activate the amino acid with Oxyma Pure/DIC for improved efficiency .

Q. How can byproducts like acetic acid be monitored during Fmoc deprotection?

- Methodological Answer : Trace acetic acid (from Fmoc cleavage) can be quantified via ion chromatography or pH titration. To minimize byproduct accumulation, use high-purity reagents and ensure thorough washing (6× DMF) after deprotection steps .

Q. What strategies resolve contradictions in solubility data for this compound in mixed solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.